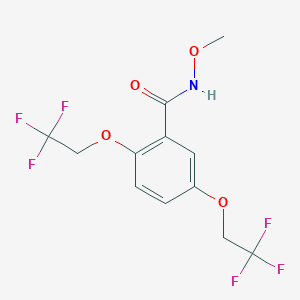

N-methoxy-2,5-bis(2,2,2-trifluoroethoxy)benzamide

Description

Historical Context of Fluorinated Benzamide Derivatives

Fluorinated benzamide derivatives have emerged as critical scaffolds in medicinal and materials chemistry due to fluorine’s unique electronic and steric properties. The incorporation of fluorine into benzamide frameworks dates to the mid-20th century, with early studies focusing on its ability to modulate bioavailability and metabolic stability. By the 1990s, fluorinated benzamides gained prominence in antibiotic development, particularly as inhibitors of bacterial cell division proteins like FtsZ. For instance, 2,6-difluorobenzamide derivatives were shown to stabilize nonplanar conformations in FtsZ, enhancing their binding affinity and antimicrobial potency. Concurrently, fluorinated benzamides became pivotal in oncology research, where derivatives such as histone deacetylase (HDAC) inhibitors demonstrated enhanced target selectivity due to fluorine’s electron-withdrawing effects. The historical trajectory of these compounds underscores their versatility, driven by fluorine’s capacity to fine-tune molecular conformation, intermolecular interactions, and crystal packing efficiency.

Research Significance of 2,5-bis(2,2,2-trifluoroethoxy) Substitution Patterns

The 2,5-bis(2,2,2-trifluoroethoxy) substitution pattern introduces two trifluoroethoxy (–OCH₂CF₃) groups at the 2- and 5-positions of the benzamide ring. This substitution strategy combines steric bulk with strong electron-withdrawing characteristics, which profoundly influence the compound’s physicochemical properties. The trifluoroethoxy group’s –CF₃ moiety creates a hydrophobic microenvironment, potentially enhancing membrane permeability, while its ether oxygen facilitates hydrogen bonding with biological targets. Crystallographic studies of analogous fluorinated benzamides reveal that such substituents reduce conformational disorder by enforcing specific dihedral angles between aromatic rings and adjacent functional groups. For example, in 2-fluorobenzamide, fluorine substitution suppresses torsional flexibility, stabilizing antiparallel dimeric tapes in the crystal lattice. Extending this principle, the 2,5-bis(trifluoroethoxy) configuration likely imposes rigid spatial constraints, optimizing packing efficiency and thermodynamic stability.

Table 1: Crystallographic Parameters of Select Fluorinated Benzamide Derivatives

| Compound | Space Group | Z′ | Density (g/cm³) | Dihedral Angle (°) |

|---|---|---|---|---|

| 2-Fluorobenzamide | P2₁/c | 2 | 1.447 | 96.7 |

| 2,6-Difluorobenzamide | P2₁/n | 1 | 1.418 | 90.7 |

| Thiobenzamide | P2₁/c | 4 | 1.367 | 90.1 |

N-Methoxy Modification: Theoretical Background

The N-methoxy (–NHOMe) group in N-methoxy-2,5-bis(2,2,2-trifluoroethoxy)benzamide introduces a methoxy substituent at the benzamide’s nitrogen atom. This modification alters electronic density distribution across the amide bond, potentially weakening resonance stabilization and increasing rotational flexibility. Computational studies of similar N-alkoxybenzamides suggest that the methoxy group reduces planarity between the amide and aromatic ring, favoring non-canonical conformations that enhance interaction with hydrophobic protein pockets. Furthermore, the N-methoxy moiety may participate in unconventional hydrogen bonds, such as C–H···O interactions, which are critical in crystal engineering and ligand-receptor binding. In fluorinated systems, the interplay between N-methoxy and trifluoroethoxy groups could synergistically suppress molecular disorder, as observed in 2-fluorobenzamide derivatives where fluorine substitution stabilizes specific conformers.

Current Research Landscape and Knowledge Gaps

Recent advances in fluorinated benzamide chemistry have focused on optimizing substituent patterns for targeted applications. For example, 2,6-difluorobenzamide derivatives exhibit potent FtsZ inhibition, with fluorine atoms enforcing a bioactive conformation that mimics the transition state of GTP hydrolysis. Similarly, HDAC inhibitors bearing fluorinated hydroxamic acids demonstrate improved metabolic stability due to fluorine’s electronegativity. However, the 2,5-bis(trifluoroethoxy) motif remains underexplored, particularly in conjunction with N-methoxy modifications. Existing studies highlight the challenges of balancing steric bulk and electronic effects in polyfluorinated systems. For instance, 2,4-difluorobenzamide derivatives exhibit unique crystal packing incompatible with larger substituents like trifluoroethoxy groups. Additionally, the N-methoxy group’s impact on solubility and crystallinity in heavily fluorinated environments remains uncharacterized, representing a critical knowledge gap.

Research Objectives and Scope

This article aims to systematically evaluate the structural and functional implications of the this compound framework. Key objectives include:

- Synthesizing the compound via scalable routes, leveraging methodologies developed for fluorinated hydroxamic acids.

- Characterizing its crystal structure to assess substituent-driven effects on packing efficiency and conformational disorder.

- Analyzing electronic properties through computational models to predict bioavailability and target engagement.

- Identifying potential applications in antimicrobial or anticancer therapies based on structural analogies to established fluorinated benzamide inhibitors. By addressing these objectives, this work seeks to advance the rational design of fluorinated benzamides with tailored physicochemical and biological profiles.

Properties

IUPAC Name |

N-methoxy-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F6NO4/c1-21-19-10(20)8-4-7(22-5-11(13,14)15)2-3-9(8)23-6-12(16,17)18/h2-4H,5-6H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAEANLUBKWZQSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F6NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methoxy-2,5-bis(2,2,2-trifluoroethoxy)benzamide typically involves the reaction of 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and methoxylation processes, utilizing continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions to regenerate the benzoic acid:

-

Acidic Hydrolysis : HCl or HSO in refluxing ethanol/water.

-

Basic Hydrolysis : NaOH or KOH in aqueous medium.

Example :

Yield : >90% under optimized conditions .

Condensation and Cyclization

The compound participates in condensation reactions to form heterocyclic derivatives:

-

Hydrazone Formation : Reacts with aldehydes/ketones to form hydrazones, which cyclize to 1,3,4-oxadiazoles or 1,3-thiazolidin-4-ones .

Reaction with Benzaldehyde :

Conditions :

Reported Yields :

| Product Type | Yield (%) | Conditions |

|---|---|---|

| 1,3,4-Oxadiazole | 85–92 | AcO, 8h reflux |

| 1,3-Thiazolidin-4-one | 88–95 | Thioglycolic acid, dioxane |

Functional Group Transformations

-

Trifluoroethoxy Group Stability : The 2,2,2-trifluoroethoxy substituents are resistant to nucleophilic substitution due to the electron-withdrawing CF group .

-

Methoxy Group Reactivity : The N-methoxy group can undergo demethylation under strong acidic conditions (e.g., HBr/AcOH) .

Oxidation and Reduction

-

Oxidation : The benzylic position (if present) is oxidized to ketones using KMnO or HO/NaOH .

-

Reduction : Catalytic hydrogenation (Pd/C, H) reduces unsaturated bonds in side chains.

Spectral Characterization

Key spectral data for reaction monitoring:

Scientific Research Applications

Synthesis and Chemical Properties

N-methoxy-2,5-bis(2,2,2-trifluoroethoxy)benzamide can be synthesized through a multi-step process involving the reaction of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid with methanol and thionyl chloride to form the corresponding benzamide. The synthesis has been optimized for yield and efficiency in various studies .

Chemical Structure:

- Molecular Formula:

- Key Functional Groups: Benzamide, trifluoroethoxy substituents

Anti-Cancer Activity

Recent studies have highlighted the potential of this compound derivatives in cancer treatment. For example, derivatives synthesized from this compound have shown promising results in inducing apoptosis in cancer cells through DNA damage mechanisms . In vivo studies using genetically modified models indicate that certain derivatives exhibit significant anti-diabetic activity as well .

| Compound | Activity | Model Used | Outcome |

|---|---|---|---|

| 5b | Anti-cancer | Colony formation assay | Significant apoptosis observed |

| 5d | Anti-diabetic | Drosophila melanogaster | Lowered glucose levels significantly |

Anti-Arrhythmic Properties

This compound is also related to the synthesis of flecainide, a well-known anti-arrhythmic drug. Flecainide acts by inhibiting sodium and potassium channels in cardiac tissues, thereby reducing abnormal heart rhythms . The connection between these compounds offers insights into their therapeutic potential in managing cardiac conditions.

Pharmacological Insights

The pharmacological profile of this compound derivatives suggests a broad spectrum of activity against various diseases:

- Cardiovascular Diseases: As a precursor to flecainide, it plays a crucial role in treating arrhythmias.

- Cancer Therapeutics: Its derivatives have been evaluated for their ability to combat different types of cancer by inducing cell death and inhibiting tumor growth .

- Diabetes Management: Certain derivatives have shown effectiveness in lowering blood sugar levels in experimental models .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound derivatives:

- Study on Anti-Cancer Activity:

- Diabetes Research:

Mechanism of Action

The mechanism of action of N-methoxy-2,5-bis(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with target proteins, leading to changes in their conformation and activity. This interaction can modulate various biological processes, such as cell signaling, enzyme activity, and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural Features and Activity of Selected Compounds

Biological Activity

N-Methoxy-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHFNO

- Molecular Weight : 396.29 g/mol

- IUPAC Name : this compound

This structure features a methoxy group and two trifluoroethoxy substituents that contribute to its unique chemical properties and biological activities.

Biological Activities

Recent studies have highlighted several notable biological activities associated with this compound:

-

Anticancer Activity :

- The compound has demonstrated significant efficacy against various cancer cell lines, particularly glioblastoma. In vitro studies using the LN229 glioblastoma cell line showed cytotoxic effects measured through MTT assays and colony formation tests .

- The mechanism involves inducing apoptosis in cancer cells, with compounds exhibiting strong interactions with key proteins involved in cell survival pathways.

- Anti-HIV Activity :

- Anti-inflammatory Effects :

- Antidiabetic Properties :

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- VEGFR-2 Interaction :

| Compound | Residue | Distance (Å) | Interaction Type |

|---|---|---|---|

| 5d | Arg 1027 | 3.0 | Hydrogen Bond |

| 5e | Cys 817 | 4.5 | Hydrophobic |

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound:

-

Study on Glioblastoma Cells :

- A study assessed the compound's effect on LN229 cells. Results showed a dose-dependent decrease in cell viability and increased apoptosis markers after treatment with varying concentrations of the compound.

-

Inflammation Model :

- In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in significant reductions in pro-inflammatory cytokines such as TNF-alpha and IL-6.

-

Diabetes Model :

- In diabetic rats treated with the compound, there was an observed decrease in blood glucose levels and improvement in insulin sensitivity compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.